Olanzapine

描述

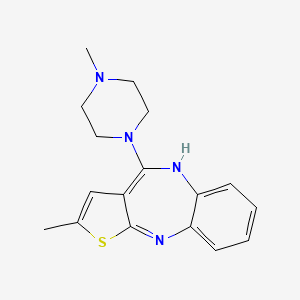

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023388 |

Source

|

| Record name | Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Olanzapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Partly miscible, Practically insoluble in water |

Source

|

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline solid, Crystals from acetonitrile | |

CAS No. |

132539-06-1 |

Source

|

| Record name | Olanzapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olanzapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLANZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Olanzapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-195 °C, 195 °C |

Source

|

| Record name | Olanzapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olanzapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Olanzapine's Primary Mechanism of Action on Dopamine and Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of olanzapine, focusing on its interactions with dopamine (B1211576) and serotonin (B10506) receptor systems. This compound, an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple neurotransmitter receptors. This document details the quantitative aspects of its binding affinity and functional activity, outlines the experimental protocols used to elucidate these properties, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Receptor Interactions

This compound's therapeutic efficacy is attributed to its unique binding profile at various dopamine and serotonin receptor subtypes. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of its receptor affinity and functional potency.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D₁ | 31 - 69 | [1] |

| D₂ | 11 - 31 | [2] |

| D₃ | 26 | [2] |

| D₄ | 27 | [2] |

| Serotonin Receptors | ||

| 5-HT₂A | 4 - 11 | [2] |

| 5-HT₂B | 13 | [2] |

| 5-HT₂C | 11 | [2] |

| 5-HT₃ | 133 | [2] |

| 5-HT₆ | 5 - 10 | [2] |

| 5-HT₇ | 94 | [2] |

Table 2: In Vitro Functional Antagonist Potency (IC₅₀/Ki) of this compound

The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) from functional assays measure the concentration of this compound required to inhibit 50% of the maximal response to an agonist.

| Receptor & Assay | Potency (nM) | Reference |

| Dopamine Receptors | ||

| D₁ (Dopamine-stimulated adenylyl cyclase) | Ki = 69 | [1] |

| Serotonin Receptors | ||

| 5-HT₂A (5-HT-stimulated IP₃ increase) | IC₅₀ = 30 - 40 | [1] |

| 5-HT₂B (5-HT-stimulated IP₃ increase) | IC₅₀ = 30 - 40 | [1] |

| 5-HT₂C (5-HT-stimulated [³⁵S]GTPγS binding) | Ki = 15 | [1] |

Table 3: In Vivo Receptor Occupancy of this compound in Humans (PET Studies)

Positron Emission Tomography (PET) studies in human subjects provide valuable data on the in vivo receptor occupancy of this compound at clinically relevant doses.

| Receptor | Daily Dose (mg) | Occupancy (%) | Reference |

| D₂ | 5 | ~43 - 55 | [3][4] |

| 10 | ~62 - 73 | [3][4][5] | |

| 15 | ~75 | [3][4] | |

| 20 | ~76 - 80 | [3][4] | |

| 30 - 40 | ~83 - 88 | [3][4] | |

| 5-HT₂A | 5 | >90 | [3][4] |

| 10 | ~74 - 92 | [3][4][5] | |

| 15 - 20 | >90 | [3][4] |

Core Signaling Pathways and this compound's Modulatory Role

This compound's primary mechanism of action involves the antagonism of D₂ and 5-HT₂A receptors. The following diagrams illustrate the canonical signaling pathways of these receptors and how this compound interferes with their function.

Caption: Dopamine D₂ Receptor Signaling Pathway and this compound Antagonism.

Caption: Serotonin 5-HT₂A Receptor Signaling and this compound Antagonism.

Detailed Methodologies for Key Experiments

The characterization of this compound's interaction with dopamine and serotonin receptors relies on a suite of in vitro and in vivo experimental techniques. This section provides detailed protocols for the principal assays cited in this guide.

In Vitro Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for dopamine and serotonin receptors using a competitive radioligand binding assay.

Caption: General Workflow for a Radioligand Binding Assay.

Protocol Details:

-

Membrane Preparation:

-

Tissues (e.g., rat striatum for D₂ receptors) or cultured cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]raclopride for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors), and a range of concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of a known antagonist is used instead of this compound.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

The radioactivity on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Functional assays measure the effect of this compound on receptor-mediated signaling.

This assay measures the ability of this compound to block serotonin-induced production of inositol (B14025) phosphates, a downstream signaling event of Gq-coupled receptors like 5-HT₂A.

Caption: Workflow for an Inositol Phosphate Accumulation Assay.

Protocol Details:

-

Cell Culture and Labeling: Cells stably expressing the 5-HT₂A receptor are cultured and incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Assay: The cells are pre-incubated with various concentrations of this compound in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Stimulation: The cells are then stimulated with a submaximal concentration of serotonin.

-

Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total [³H]inositol phosphates are separated from free [³H]myo-inositol by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal serotonin-induced response, and the IC₅₀ value is determined.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation.

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Protocol Details:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

-

Assay: The membranes are incubated in a buffer containing [³⁵S]GTPγS, guanosine (B1672433) diphosphate (B83284) (GDP), an agonist (e.g., dopamine for D₂ receptors), and a range of this compound concentrations.

-

Incubation and Separation: After incubation, the reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. This method provides insights into how this compound affects dopamine and serotonin release.[6]

Protocol Details:

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the prefrontal cortex or nucleus accumbens).

-

Perfusion and Sampling: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow flow rate. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusion fluid.

-

Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Drug Administration: After establishing a stable baseline, this compound is administered, and the changes in neurotransmitter levels are monitored over time.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy in the human brain.

Protocol Details:

-

Radioligand Administration: A radiolabeled ligand specific for the receptor of interest (e.g., [¹¹C]raclopride for D₂ receptors or [¹⁸F]setoperone for 5-HT₂A receptors) is injected intravenously into the subject.

-

Image Acquisition: The distribution of the radioligand in the brain is measured over time using a PET scanner.

-

Receptor Occupancy Calculation: PET scans are performed before and after the administration of this compound. The reduction in the specific binding of the radioligand after this compound treatment is used to calculate the percentage of receptor occupancy.

-

Data Analysis: The PET data are analyzed using kinetic modeling to determine the binding potential of the radioligand, from which receptor occupancy is derived.

Conclusion

This compound's primary mechanism of action is characterized by its potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. Its higher affinity for 5-HT₂A receptors compared to D₂ receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The quantitative data and experimental methodologies presented in this guide provide a detailed understanding of the fundamental pharmacology of this compound, offering a valuable resource for researchers and professionals in the field of drug development.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Disruption and Membrane Preparation [sigmaaldrich.com]

Pharmacokinetic and pharmacodynamic profile of oral Olanzapine administration.

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Oral Olanzapine Administration

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a second-generation atypical antipsychotic with a complex pharmacological profile. Its efficacy in treating schizophrenia and bipolar disorder is attributed to its unique interactions with multiple neurotransmitter systems. This technical guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally administered this compound. It includes quantitative data on its absorption, distribution, metabolism, and excretion (ADME), a comprehensive receptor binding profile, detailed experimental methodologies for its characterization, and visual representations of its core signaling pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by good oral absorption, extensive distribution, and a long elimination half-life, which allows for once-daily dosing.[1] The key PK parameters are summarized in Table 1.

Absorption

Following oral administration, this compound is well absorbed, with peak plasma concentrations (Tmax) typically achieved in approximately 6 hours.[2][3] It undergoes extensive first-pass metabolism, resulting in an absolute oral bioavailability of about 60%.[4][5] The rate and extent of absorption are not significantly affected by food.[2]

Distribution

This compound is widely distributed throughout the body, reflected by its large apparent volume of distribution of approximately 1000 L.[2][3] It is highly bound to plasma proteins (around 93%), primarily to albumin and α1-acid glycoprotein.[2][3]

Metabolism

This compound is extensively metabolized in the liver through direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[3][6] The primary metabolic pathways are mediated by CYP1A2 and, to a lesser extent, CYP2D6.[3][4] The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethyl this compound, are considered pharmacologically inactive at the concentrations observed.[2][7] Factors such as smoking can induce CYP1A2, leading to increased clearance and lower plasma concentrations of this compound.[4][6]

Excretion

This compound is eliminated with a mean half-life of approximately 30 to 33 hours, with a range of 21 to 54 hours.[2][3][4] Apparent plasma clearance averages 26 L/hr.[1][2] Approximately 60% of the administered dose is excreted in the urine and 30% in the feces, primarily as metabolites.[1][2][3] Less than 7% of the drug is excreted unchanged.[2]

Table 1: Summary of Key Pharmacokinetic Parameters for Oral this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Oral Bioavailability | ~60% | [4][5] |

| Time to Peak Plasma (Tmax) | ~6 hours | [2][3] |

| Volume of Distribution (Vd) | ~1000 L | [2][3] |

| Plasma Protein Binding | ~93% | [2][3] |

| Elimination Half-Life (t1/2) | 21 - 54 hours (Mean: ~33 hours) | [1][4] |

| Apparent Plasma Clearance | 12 - 47 L/hr (Mean: ~26 L/hr) | [1][2] |

| Primary Metabolizing Enzymes | CYP1A2, UGT1A4, CYP2D6 (minor) | [3][4][6] |

| Routes of Excretion | ~60% Urine, ~30% Feces |[1][2] |

Pharmacodynamic Profile

Mechanism of Action

The precise mechanism of action of this compound is not fully known, but its therapeutic efficacy is believed to be mediated through a combination of dopamine (B1211576) and serotonin (B10506) type 2 (5-HT2) receptor antagonism.[3][8][9] this compound possesses a broad pharmacodynamic profile, binding with varying affinities to a wide range of neurotransmitter receptors.[8]

Receptor Binding Profile

This compound demonstrates high affinity for serotonin 5-HT2A/2C, dopamine D1-4, histamine (B1213489) H1, and adrenergic α1 receptors.[8] Its potent antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while its even more potent antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[9][10] Antagonism at other receptors, such as histamine H1 and muscarinic M1, is associated with side effects like sedation and anticholinergic effects, respectively.[8]

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Ki (nM) | Reference(s) |

|---|---|---|

| Serotonin 5-HT2A | 4 | [8] |

| Serotonin 5-HT2C | 11 | [8] |

| Serotonin 5-HT6 | 5 | [8] |

| Dopamine D1 | 31 | [8] |

| Dopamine D2 | 11 | [8] |

| Dopamine D3 | - (Ki range 11-31 for D1-4) | [8] |

| Dopamine D4 | - (Ki range 11-31 for D1-4) | [8] |

| Histamine H1 | 7 | [8] |

| Adrenergic α1 | 19 | [8] |

| Muscarinic M1-5 | 32 - 132 |[8] |

Experimental Protocols

Protocol: Single-Dose Oral Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.

Methodology:

-

Study Design: A randomized, open-label, three-way crossover design is employed.[11]

-

Subject Population: A cohort of healthy, non-smoking adult volunteers who have provided informed consent.

-

Drug Administration: Subjects are administered a single 5 mg or 10 mg oral dose of this compound following an overnight fast.

-

Blood Sampling: Venous blood samples (approx. 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Sample Processing: Plasma is immediately separated by centrifugation (e.g., 2000g for 10 minutes at 4°C) and stored frozen at -70°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[11]

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), and apparent clearance (CL/F).

Protocol: Receptor Occupancy Assessment via Positron Emission Tomography (PET)

Objective: To quantify the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors in the brain of patients treated with oral this compound.

Methodology:

-

Study Population: Patients with schizophrenia stabilized on a fixed daily dose of oral this compound (e.g., 5-20 mg/day).[12]

-

Radiotracers:

-

Imaging Procedure:

-

Each patient undergoes two PET scans: a baseline scan (drug-free state, if ethically feasible) and a second scan once at steady-state plasma concentration of this compound.

-

The selected radiotracer is injected intravenously at the start of the scan.

-

Dynamic 3D images of the brain are acquired over a period of 60-90 minutes.

-

-

Image Analysis:

-

Regions of interest (ROIs) are defined on the co-registered MRI scans, specifically the striatum (for D2) and cortical regions (for 5-HT2A).

-

The binding potential (BP_ND) is calculated for each ROI, representing the density of available receptors.

-

-

Occupancy Calculation: Receptor occupancy is determined by the percentage reduction in binding potential from the baseline to the this compound-treated state using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100[13]

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: this compound antagonism at the Dopamine D2 receptor.

Caption: this compound antagonism at the Serotonin 5-HT2A receptor.

Caption: Experimental workflow for an oral this compound PK study.

References

- 1. This compound. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of this compound after single-dose oral administration of standard tablet versus normal and sublingual administration of an orally disintegrating tablet in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2 and D2 receptor occupancy of this compound in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D2 receptor occupancy of this compound pamoate depot using positron emission tomography: an open-label study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Olanzapine in Managing Treatment-Resistant Depression: A Technical Guide

Abstract

Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to achieve remission with standard antidepressant monotherapy.[1][2][3] This has led to the exploration of various augmentation and combination strategies. Olanzapine, an atypical antipsychotic, has emerged as a key therapeutic option in the management of TRD, primarily through its combination with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) (OFC). This technical guide provides an in-depth review of the role of this compound in TRD for researchers, scientists, and drug development professionals. It consolidates efficacy and safety data from pivotal clinical trials, details experimental protocols, and elucidates the underlying pharmacological mechanisms through signaling pathway diagrams.

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide. While numerous antidepressant medications are available, a significant number of patients do not respond adequately to initial treatments, leading to a diagnosis of treatment-resistant depression.[1][2][3] The combination of this compound and fluoxetine is an FDA-approved treatment for TRD and depressive episodes associated with Bipolar I Disorder.[4] This guide will dissect the evidence base for this combination and for this compound as an adjunctive therapy, focusing on the quantitative data, methodologies of key studies, and the molecular pathways that underpin its therapeutic effects.

Efficacy of this compound in Treatment-Resistant Depression

The efficacy of this compound in TRD has been demonstrated in several randomized controlled trials, most notably in combination with fluoxetine. These studies consistently show that the this compound/fluoxetine combination (OFC) leads to a more significant and rapid reduction in depressive symptoms compared to monotherapy with either fluoxetine or this compound alone.[1][2][3]

Quantitative Efficacy Data from Clinical Trials

An integrated analysis of multiple clinical trials sponsored by Eli Lilly and Company, encompassing 1146 patients with TRD, provides robust evidence for the superiority of OFC.[5] Patients treated with OFC showed a significantly greater improvement in Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those on fluoxetine or this compound monotherapy.[5]

| Outcome Measure | This compound/Fluoxetine Combination (OFC) (N=462) | Fluoxetine Monotherapy (N=342) | This compound Monotherapy (N=342) | p-value (OFC vs. Fluoxetine) | p-value (OFC vs. This compound) |

| MADRS Mean Change from Baseline | -13.0 | -8.6 | -8.2 | <0.001 | <0.001 |

| Remission Rate | 25.5% | 17.3% | 14.0% | 0.006 | <0.001 |

| Response Rate | Not Reported in this analysis | Not Reported in this analysis | Not Reported in this analysis | - | - |

Table 1: Efficacy outcomes from an integrated analysis of this compound/fluoxetine combination in treatment-resistant depression.[5] Remission was defined as a MADRS total score of ≤10 at endpoint.

In a pooled analysis of two other studies with a total of 605 patients, similar results were observed.[6]

| Outcome Measure | This compound/Fluoxetine Combination | Fluoxetine Monotherapy | This compound Monotherapy | p-value (OFC vs. Fluoxetine) | p-value (OFC vs. This compound) |

| MADRS Mean Change from Baseline | -12.7 | -9.0 | -8.8 | <0.001 | <0.001 |

| Remission Rate | 27% | 17% | 15% | Not specified | Not specified |

Table 2: Pooled efficacy data from two 8-week, double-blind studies in patients with treatment-resistant depression.[6]

Safety and Tolerability Profile

While the this compound/fluoxetine combination has demonstrated superior efficacy, it is also associated with a distinct side-effect profile, primarily driven by the this compound component. The most commonly reported adverse events are weight gain and metabolic changes.[1][2][3][7]

Quantitative Safety Data

The integrated analysis and pooled data from clinical trials highlight the differences in key safety parameters between OFC and monotherapy.

| Safety Parameter | This compound/Fluoxetine Combination | Fluoxetine Monotherapy | This compound Monotherapy |

| Mean Weight Change (kg) | +4.42 to +4.9 | -0.15 to +0.4 | +4.63 to +5.5 |

| Percentage of Patients with ≥7% Weight Gain | 40.4% | 2.3% | 42.9% |

| Mean Cholesterol Change (mg/dL) | +15.1 | +0.8 | +2.7 |

| Mean Nonfasting Glucose Change (mg/dL) | +11.4 | +4.9 | +9.9 |

Table 3: Key safety and tolerability findings for this compound/fluoxetine combination versus monotherapy.[5][6]

Other reported side effects for OFC include somnolence, dry mouth, and increased appetite.[7]

Mechanism of Action

This compound's therapeutic effects in depression are attributed to its complex pharmacodynamic profile, acting on multiple neurotransmitter systems.[4] Its primary mechanism involves antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[4] The combination with fluoxetine, an SSRI, results in a synergistic effect on monoaminergic neurotransmission.

Signaling Pathways

This compound's antagonism of 5-HT2A and 5-HT2C receptors is thought to enhance dopamine and norepinephrine (B1679862) release in the prefrontal cortex, counteracting the suppression of these neurotransmitters that can be associated with SSRI monotherapy.[1] Furthermore, preclinical studies have revealed that this compound enhances the effects of SSRIs by antagonizing 5-HT6 receptors on GABAergic interneurons in the dorsal raphe nucleus (DRN).[8] This action disinhibits serotonergic neurons, leading to increased serotonin release.[8] More recent research suggests the involvement of the phosphoinositide 3-kinase (PI3K)-AKT and mitogen-activated protein kinase (MAPK) signaling pathways in this compound's effects on neuroinflammation and neuroplasticity.[9]

Experimental Protocols

The clinical trials evaluating this compound for TRD have generally followed a similar design, incorporating a prospective antidepressant treatment phase to confirm treatment resistance before randomization.

Representative Clinical Trial Protocol (Based on NCT00035321)

This protocol is a composite based on the design of key studies evaluating the this compound/fluoxetine combination.[6][10][11]

1. Screening Phase (1-2 weeks):

-

Diagnosis of Major Depressive Disorder (MDD) confirmed using the Structured Clinical Interview for DSM-IV (SCID).

-

Assessment of inclusion/exclusion criteria. Key inclusion criteria include a history of at least one failed antidepressant trial in the current episode and a MADRS score ≥ 20.[11] Key exclusion criteria include a history of psychosis, bipolar disorder, and unstable medical conditions.[11]

2. Prospective Open-Label Lead-in Phase (8 weeks):

-

Patients are treated with a standard dose of an SSRI (e.g., fluoxetine 20-50 mg/day).

-

Non-responders, defined as those with less than a 50% reduction in MADRS score, are eligible for randomization.

3. Double-Blind Treatment Phase (8 weeks):

-

Eligible non-responders are randomized to one of three arms:

-

This compound/Fluoxetine Combination (e.g., this compound 5-20 mg/day + fluoxetine 20-50 mg/day).

-

Fluoxetine Monotherapy (fluoxetine 20-50 mg/day + this compound placebo).

-

This compound Monotherapy (this compound 5-20 mg/day + fluoxetine placebo).

-

-

Doses are titrated based on efficacy and tolerability.

4. Assessments:

-

Primary Efficacy Measure: Change in MADRS total score from baseline to endpoint.

-

Secondary Efficacy Measures: Remission rates (MADRS score ≤ 10), response rates (≥50% decrease in MADRS score), Clinical Global Impression of Severity (CGI-S).

-

Safety and Tolerability: Monitoring of adverse events, weight, vital signs, and laboratory parameters (including glucose and lipids).

5. Statistical Analysis:

-

A mixed-effects model repeated measures (MMRM) analysis is typically used to compare the change in MADRS scores between treatment groups.

-

Remission and response rates are compared using logistic regression or chi-square tests.

Logical Relationships in Clinical Application

The decision to use this compound as an augmentation strategy in TRD is based on a logical progression of treatment failure and a consideration of the risk-benefit profile.

Conclusion and Future Directions

This compound, particularly in combination with fluoxetine, is an effective treatment for patients with treatment-resistant depression. The synergistic mechanism of action, targeting multiple neurotransmitter systems, likely underlies its enhanced efficacy. However, the benefits must be weighed against the risks of weight gain and metabolic disturbances. Future research should focus on long-term efficacy and safety, as well as identifying biomarkers that could predict which patients are most likely to respond to this combination therapy. Further elucidation of the downstream signaling pathways may also reveal novel targets for the development of more effective and better-tolerated treatments for TRD.

References

- 1. This compound and fluoxetine combination therapy for treatment-resistant depression: review of efficacy, safety, and study design issues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An integrated analysis of this compound/fluoxetine combination in clinical trials of treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind comparison of this compound/fluoxetine combination, this compound, and fluoxetine in treatment-resistant major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound/fluoxetine combination for treatment-resistant depression: efficacy and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound augments the effect of selective serotonin reuptake inhibitors by suppressing GABAergic inhibition via antagonism of 5-HT₆ receptors in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of this compound against agitation in schizophrenia and bipolar disorder based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Off-Label Therapeutic Applications of Olanzapine in Psychiatric Disorders: A Technical Guide

Introduction

Olanzapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile, characterized by potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, contributes to its efficacy in managing psychotic and mood symptoms.[1][2][3][4] Beyond these primary indications, a growing body of evidence from clinical trials and case studies suggests the utility of this compound in a range of other psychiatric conditions. This off-label use, driven by the complex neurobiology of psychiatric illnesses and the multifaceted receptor-binding profile of this compound, warrants a detailed examination for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the key off-label applications of this compound, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways.

Core Pharmacological Profile of this compound

This compound's therapeutic and adverse effects are a consequence of its interaction with a wide array of neurotransmitter receptors. It exhibits high affinity for dopamine receptors (D1-4), serotonin receptors (5-HT2A/2C, 5-HT6), histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][5] It also has a moderate affinity for serotonin 5-HT3 and muscarinic M1-5 receptors.[5] This broad receptor antagonism profile is thought to underlie its efficacy in a variety of psychiatric symptoms beyond psychosis.[1]

Off-Label Applications and Efficacy

Treatment-Resistant Depression (TRD)

This compound, in combination with a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant efficacy in patients with TRD who have not responded to conventional antidepressant monotherapy.[6][7]

Quantitative Data Summary

| Study Design | N | Treatment Groups | Duration | Primary Outcome Measure | Key Findings |

| Double-blind, Randomized | 28 | 1. This compound + Placebo2. Fluoxetine (B1211875) + Placebo3. This compound + Fluoxetine | 8 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | The this compound + fluoxetine combination showed significantly greater improvement in MADRS scores compared to either monotherapy.[6][7] |

| Systematic Review & Network Meta-Analysis | 65 studies (N=12,415) | Various augmentation agents | Varied | Remission Rates | This compound in combination with fluoxetine was found to be a significant augmentation strategy for achieving remission compared to placebo.[8] |

Experimental Protocol: Augmentation Therapy in TRD

A representative experimental protocol for studying this compound augmentation in TRD is an 8-week, double-blind, randomized controlled trial.[6][7]

-

Participants: Patients diagnosed with recurrent, non-psychotic, unipolar major depressive disorder who have failed to respond to at least one adequate trial of an antidepressant.

-

Procedure:

-

Washout Phase: A washout period for any psychotropic medications other than the ongoing antidepressant (e.g., fluoxetine).

-

Randomization: Patients are randomly assigned to one of three groups: this compound plus placebo, fluoxetine plus placebo, or this compound plus fluoxetine.[6][7]

-

Dosing: this compound is typically initiated at a low dose (e.g., 5 mg/day) and titrated upwards based on clinical response and tolerability.

-

Assessments: Efficacy is assessed at baseline and at regular intervals using standardized depression rating scales such as the MADRS and the Hamilton Depression Rating Scale (HAM-D). Safety and tolerability are monitored through adverse event reporting and laboratory tests.

-

Obsessive-Compulsive Disorder (OCD)

For patients with OCD who do not respond adequately to SSRIs, augmentation with an atypical antipsychotic like this compound is a therapeutic option.[9][10][11]

Quantitative Data Summary

| Study Design | N | Treatment | Duration | Primary Outcome Measure | Key Findings |

| Open-label trial | 10 | This compound augmentation of fluoxetine | 8 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 3 out of 9 completers were responders (≥25% decrease in Y-BOCS). One patient had a 68% drop in Y-BOCS score.[9][10] |

| Open-label trial | 26 | This compound augmentation of SRIs | 1 year | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 17 out of 26 patients showed a reduction in OC symptoms.[12] |

| Double-blind, placebo-controlled | 26 | This compound augmentation of SSRIs | 6 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | This compound augmentation (mean dose 11.2 mg/day) led to a significant reduction in Y-BOCS scores compared to placebo.[13] |

Experimental Protocol: Augmentation Therapy in OCD

An 8-week, open-label trial is a common design to investigate this compound augmentation in treatment-refractory OCD.[9][10]

-

Participants: Adult patients with a primary diagnosis of OCD who are unresponsive to at least 10 weeks of treatment with an adequate dose of an SSRI (e.g., fluoxetine ≥60 mg/day).[9][10]

-

Procedure:

-

Baseline: Patients are continued on their current SSRI medication. Baseline severity of OCD symptoms is assessed using the Y-BOCS.

-

Intervention: this compound is added to the SSRI regimen, starting at a low dose (e.g., 2.5 mg/day) and titrated up to a maximum dose (e.g., 10 mg/day) based on response and tolerability.[9][10]

-

Assessments: The Y-BOCS is administered at regular intervals to track changes in OCD symptom severity.

-

Anorexia Nervosa

This compound has been explored for its potential to promote weight gain and reduce obsessive thinking in individuals with anorexia nervosa.[14][15][16]

Quantitative Data Summary

| Study Design | N | Treatment | Duration | Key Findings |

| Randomized, double-blind, placebo-controlled | 34 | This compound + day hospital treatment vs. Placebo + day hospital treatment | 10 weeks | This compound group had a greater rate of weight increase and earlier achievement of target BMI.[14] 87.5% of this compound patients achieved weight restoration compared to 55.6% of placebo patients.[14] |

| Systematic Review & Meta-Analysis | 7 articles (304 patients) | This compound vs. Placebo | Varied | This compound treatment resulted in a significant increase in BMI of 0.68 kg/m ² compared to placebo in adults.[17] |

| Randomized, double-blind, placebo-controlled | 152 | This compound vs. Placebo | 16 weeks | The increase in BMI over time was greater in the this compound group.[18] |

Experimental Protocol: this compound in Anorexia Nervosa

A 10-week, double-blind, placebo-controlled trial is a suitable design to evaluate the efficacy of this compound in anorexia nervosa.[14]

-

Participants: Adult women diagnosed with anorexia nervosa.

-

Procedure:

-

Randomization: Patients are randomly assigned to receive either this compound or a placebo, in addition to standard day hospital treatment.[14]

-

Dosing: A flexible dosing schedule is often used, with the dose of this compound adjusted based on clinical response.

-

Assessments: Body weight and BMI are measured regularly. Obsessive symptoms related to eating and body image are assessed using scales like the Y-BOCS.[14]

-

Post-Traumatic Stress Disorder (PTSD)

This compound has been investigated for its effectiveness in managing PTSD symptoms, particularly nightmares, sleep disturbances, and hyperarousal.[19][20]

Quantitative Data Summary

| Study Design | N | Treatment | Duration | Key Findings |

| Case Series | 7 | This compound (adjunctive) | Varied | All patients reported improved sleep with decreased or absent nightmares.[20] |

| Case Series | 5 | This compound augmentation | Varied | Rapid improvement in both nightmares and insomnia in all patients.[21] |

| Retrospective VA study | 5 | This compound | Varied | This compound was successful in resolving or improving nightmares in all five cases.[19] |

Experimental Protocol: this compound for PTSD-related Sleep Disturbances

Given the current evidence, an open-label study or a case series is a practical approach to explore the effects of this compound on PTSD-related sleep disturbances.

-

Participants: Patients with a diagnosis of PTSD who experience persistent nightmares and insomnia despite standard treatment (e.g., SSRIs).

-

Procedure:

-

Intervention: this compound is added to the existing medication regimen, typically starting at a low dose (e.g., 2.5-5 mg) at bedtime.[22]

-

Assessments: The frequency and intensity of nightmares and overall sleep quality are assessed using patient diaries and clinical interviews.

-

Tourette's Syndrome and Tic Disorders

This compound has shown promise in reducing the severity of tics and associated behavioral problems in individuals with Tourette's Syndrome.[23][24][25][26][27]

Quantitative Data Summary

| Study Design | N | Treatment | Duration | Primary Outcome Measure | Key Findings | | :--- | :- | :--- | :--- | :--- | | Single-blind trial | 10 (children) | this compound | 8 weeks | Yale Global Tic Severity Scale (YGTSS) | Clinically and statistically significant reductions in tic severity.[23] | | Open-label trial | 10 (adults) | this compound | 8 weeks | Yale Global Tic Severity Scale (YGTSS) | 75% of completers had a reduction of ≥10 points on the YGTSS.[25] | | Case Report | 1 (adult) | this compound | 4 weeks | Yale Global Tic Severity Scale (YGTSS), Y-BOCS | Reduction in both tic severity and obsessive-compulsive behaviors.[24] |

Experimental Protocol: this compound in Tourette's Syndrome

A single-blind trial with a placebo run-in phase can be used to assess the efficacy of this compound for tics.[23]

-

Participants: Children or adults with a primary diagnosis of Tourette's Syndrome.

-

Procedure:

-

Placebo Run-in: A 2-week single-blind placebo phase to establish a stable baseline of tic severity.[23]

-

Treatment Phase: An 8-week active treatment phase where this compound is initiated at a low dose and titrated upwards.[23]

-

Assessments: Tic severity is rated at baseline and at regular intervals using the YGTSS.

-

Borderline Personality Disorder (BPD)

This compound has been studied for its effects on core symptoms of BPD, such as affective instability, impulsivity, and hostility.[28][29][30][31][32]

Quantitative Data Summary

| Study Design | N | Treatment | Duration | Key Findings |

| Open-label study | 11 | This compound monotherapy | 8 weeks | Statistically significant reduction in symptoms of psychoticism, depression, interpersonal sensitivity, and anger.[30] |

| Double-blind, placebo-controlled | 451 | This compound (5-10 mg/day) vs. Placebo | Varied | The this compound group showed a significant reduction in intense anger, affective instability, suicidal and self-mutilating behavior, and paranoia/dissociation.[29] |

| Double-blind, placebo-controlled | - | This compound (2.5-5 mg/day) | 12 weeks | Improvement in BPD symptoms except for suicidality and self-harming.[31][32] |

Signaling Pathways and Mechanism of Action

While the precise mechanisms of this compound in these off-label applications are not fully elucidated, its broad receptor profile suggests multiple pathways are involved.

Dopamine and Serotonin Pathways

The cornerstone of this compound's action is its antagonism of D2 and 5-HT2A receptors.[1][2][3][4] This dual antagonism is believed to be crucial for its antipsychotic effects and may contribute to its efficacy in other disorders by modulating downstream signaling cascades. The 5-HT2A antagonism can enhance dopamine release in certain brain regions, which may alleviate some of the motor side effects associated with pure D2 antagonists.[1]

Glutamatergic and GABAergic Modulation

Emerging evidence suggests that this compound may also exert its effects by modulating glutamate (B1630785) and GABA neurotransmission.[33][34][35] Studies in animal models have shown that this compound can lead to long-term changes in glutamate and GABA levels in brain regions like the nucleus accumbens.[33][34][35] This modulation of excitatory and inhibitory systems may contribute to its therapeutic effects in a range of disorders. Some research indicates that this compound's efficacy in treating negative symptoms of schizophrenia may be linked to its effects on excitatory amino acid activity.[36]

Intracellular Signaling Cascades

This compound's influence extends to intracellular signaling pathways. It has been shown to affect the Akt/GSK-3 pathway, which is involved in cell survival and neuroplasticity.[37] Additionally, this compound can activate the Stat3 signal transduction pathway, which may lead to long-term changes in gene expression and the 5-HT2A receptor signaling system.[38] this compound has also been found to modulate pathways related to inflammation and G protein-coupled receptor activity in the hypothalamus.[39]

Conclusion

The off-label use of this compound in psychiatric disorders is a significant area of clinical practice and ongoing research. The evidence, while promising for conditions such as treatment-resistant depression, obsessive-compulsive disorder, anorexia nervosa, post-traumatic stress disorder, Tourette's syndrome, and borderline personality disorder, varies in strength and requires further validation through large-scale, randomized controlled trials. A deeper understanding of this compound's complex pharmacological actions and its impact on diverse signaling pathways will be crucial for optimizing its therapeutic use, minimizing adverse effects, and guiding the development of novel treatments for these challenging psychiatric conditions. Future research should focus on elucidating the precise molecular mechanisms underlying its efficacy in these off-label applications and identifying biomarkers that can predict treatment response.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. A novel augmentation strategy for treating resistant major depression. [vivo.health.unm.edu]

- 8. Augmentation strategies for treatment resistant major depression: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound augmentation for treatment-resistant obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. This compound addition in obsessive-compulsive disorder refractory to selective serotonin reuptake inhibitors: an open-label case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Augmentation strategy with this compound in resistant obsessive compulsive disorder: an Italian long-term open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antipsychotic augmentation in the treatment of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. Differential weight restoration on this compound versus fluoxetine in identical twins with anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound treatment of anorexia nervosa: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effectiveness of this compound in the treatment of anorexia nervosa: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychiatryonline.org [psychiatryonline.org]

- 19. mdpi.com [mdpi.com]

- 20. Chronic Sleep Disruption and the Reexperiencing Cluster of Posttraumatic Stress Disorder Symptoms Are Improved by this compound: Brief Review of the Literature and a Case-Based Series - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound in the treatment-resistant, combat-related PTSD--a series of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound in the treatment of aggression and tics in children with Tourette's syndrome--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound in Gilles de la Tourette syndrome: beyond tics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. psychiatrist.com [psychiatrist.com]

- 26. tourettes-action.org.uk [tourettes-action.org.uk]

- 27. ant-tnsjournal.com [ant-tnsjournal.com]

- 28. Borderline personality disorder: current drug treatments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Second-generation antipsychotic use in borderline personality disorder: What are we targeting? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. experts.umn.edu [experts.umn.edu]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. This compound antipsychotic treatment of adolescent rats causes long term changes in glutamate and GABA levels in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound ANTIPSYCHOTIC TREATMENT OF ADOLESCENT RATS CAUSES LONG TERM CHANGES IN GLUTAMATE AND GABA LEVELS IN THE NUCLEUS ACCUMBENS - PMC [pmc.ncbi.nlm.nih.gov]

- 35. PlumX [plu.mx]

- 36. Modulation of brain and serum glutamatergic concentrations following a switch from conventional neuroleptics to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Chronic this compound Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 39. This compound’s effects on hypothalamic transcriptomics and kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacogenomics of Olanzapine: A Technical Guide to Optimizing Therapeutic Outcomes

An In-depth Analysis of Genetic Variants Influencing Olanzapine's Efficacy and Adverse Reactions for Researchers and Drug Development Professionals

This compound is a widely prescribed second-generation antipsychotic effective in treating schizophrenia and bipolar disorder.[1] However, patient response to this compound is highly variable, with some individuals experiencing inadequate symptom control while others suffer from significant adverse drug reactions (ADRs), such as weight gain, metabolic syndrome, and neurological side effects.[1][2][3][4] This variability is significantly influenced by genetic polymorphisms in genes encoding metabolic enzymes, neurotransmitter receptors, and transporters.[1][5] A deeper understanding of these genetic factors is crucial for developing personalized medicine strategies to maximize therapeutic benefit and minimize harm.

This technical guide provides a comprehensive overview of the key genetic variations known to influence this compound's therapeutic response and side effect profile. It summarizes quantitative data from pivotal studies, details common experimental protocols, and visualizes critical biological pathways to support ongoing research and drug development efforts.

Genetic Influence on this compound Pharmacokinetics and Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 and through direct glucuronidation.[6] To a lesser extent, CYP2D6 also contributes to its metabolism.[6][7] Genetic variations in these pathways can significantly alter this compound plasma concentrations, impacting both efficacy and toxicity.

The CYP1A2 gene is highly polymorphic. The CYP1A21F allele (defined by the -163C>A SNP, rs762551) is associated with increased inducibility of the enzyme.[1] Carriers of the CYP1A21F/*1F genotype, particularly those who smoke (a known inducer of CYP1A2), often have lower this compound serum concentrations, which can lead to a diminished clinical response.[1][8] Consequently, these patients may require higher doses to achieve a therapeutic effect.[9]

| Gene | SNP | Allele/Genotype | Influence on this compound Pharmacokinetics | Key Finding |

| CYP1A2 | rs762551 (-163C>A) | 1F/1F (AA) | Increased metabolic clearance | Associated with lower plasma concentrations and reduced therapeutic response.[1][8] |

| UGT1A4 | rs2011425 (L48V) | *3 | Increased glucuronidation | Linked to pharmacokinetic variability.[1][10] |

| ABCB1 | rs1045642 (C3435T) | T | Altered transport | Associated with variations in safety, effectiveness, and pharmacokinetics.[1] |

| ABCB1 | rs2032582 (G2677T/A) | T | Altered transport | Linked to pharmacokinetic variability and treatment response.[1] |

Pharmacodynamics: Genetic Impact on Therapeutic Response

This compound exerts its antipsychotic effects primarily through antagonism of dopamine (B1211576) D2 receptors (DRD2) and serotonin (B10506) 5-HT2A receptors (HTR2A).[6][11][12][13] Genetic variations in these and other related receptor genes can modulate treatment efficacy.

Polymorphisms in the DRD2 gene have been consistently linked to this compound response. The Taq1A polymorphism (rs1800497) in the nearby ANKK1 gene, which influences DRD2 receptor density, is a notable example. The A1 allele has been associated with variability in this compound's effectiveness and a higher risk for side effects like hyperprolactinemia.[1] Additionally, polymorphisms in the DRD3 gene, such as the Ser9Gly variant (rs6280), have been implicated in treatment outcomes.[1][5]

Variants in the serotonin receptor genes are also critical. Polymorphisms in the HTR2A gene, such as T102C (rs6313) and rs7997012, have been linked to clinical response, with some studies suggesting an impact on negative symptom improvement.[1][14]

| Gene | SNP | Allele/Genotype | Influence on this compound Therapeutic Response | Key Finding |

| DRD2/ANKK1 | rs1800497 (Taq1A) | A1 | Altered D2 receptor function/density | Associated with variability in clinical effectiveness.[1] |

| DRD2 | rs1799732 (-141C Ins/Del) | Ins | Altered D2 receptor expression | Slower response to antipsychotic treatment observed in deletion carriers.[4] |

| DRD3 | rs6280 (Ser9Gly) | Gly | Modified D3 receptor function | Linked to variability in treatment effectiveness.[1][5] |

| HTR2A | rs6313 (T102C) | C | Altered receptor signaling | Associated with response, though findings can be inconsistent.[11] |

| HTR2A | rs7997012 | A | Unknown | Associated with variability in effectiveness with moderate evidence.[1] |

Pharmacogenetics of this compound-Induced Side Effects

The clinical utility of this compound is often limited by severe side effects, most notably weight gain and metabolic disturbances.[2][7] Genetic factors play a significant role in predisposing patients to these ADRs.

The serotonin 2C receptor, encoded by the HTR2C gene, is heavily implicated in appetite regulation. The -759C/T polymorphism (rs3813929) has been studied extensively, with the T allele suggested to have a protective effect against this compound-induced weight gain in some populations.[7] Polymorphisms in the leptin (LEP) gene, such as -2548A/G (rs7799039), are also associated with weight gain and metabolic syndrome, with the G allele being linked to increased risk.[1][15]

| Gene | SNP | Allele/Genotype | Associated Side Effect | Key Finding |

| HTR2C | rs3813929 (-759C>T) | T | Weight Gain | T allele may offer protection against significant weight gain.[7] |

| HTR2A | rs7997012 | AA | General Side Effects | AA genotype associated with more pronounced side effects.[8] |

| LEP | rs7799039 (-2548A>G) | G | Weight Gain / Obesity | G allele linked to a higher risk of this compound-induced weight gain.[1][15] |

| DRD2/ANKK1 | rs1800497 (Taq1A) | A1 | Hyperprolactinemia | A1 allele associated with a higher risk of elevated prolactin levels.[1] |

Experimental Protocols & Methodologies

The findings summarized above are derived from candidate gene association studies, genome-wide association studies (GWAS), and clinical trials. A typical pharmacogenomic study protocol for this compound involves several key stages.

Typical Pharmacogenomic Study Workflow

Caption: A typical workflow for an this compound pharmacogenomic study.

1. Subject Recruitment and Phenotyping:

-

Inclusion Criteria: Patients are typically diagnosed with schizophrenia or bipolar disorder according to standardized criteria (e.g., DSM-5).[16] Many studies focus on patients receiving this compound monotherapy to avoid confounding effects from other medications.[17]

-

Phenotypic Assessment: Efficacy is measured using scales like the Positive and Negative Syndrome Scale (PANSS).[17] Side effects are systematically recorded, with weight, Body Mass Index (BMI), and metabolic parameters (glucose, lipids) being critical measures for this compound studies.[17] Assessments are performed at baseline and at regular intervals (e.g., 2, 6, and 12 weeks).[17]

2. Genotyping:

-

DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes or saliva samples using standardized commercial kits.

-

Genotyping Assays: Candidate single nucleotide polymorphisms (SNPs) are often genotyped using methods like TaqMan assays (real-time PCR) or Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[18] For broader discovery, genome-wide association studies (GWAS) utilize high-density SNP microarrays.

3. Statistical Analysis:

-

Association Testing: The core of the analysis involves testing for statistical associations between genetic variants (the independent variable) and clinical outcomes (the dependent variable, e.g., PANSS score reduction or percent weight gain).

-

Covariates: Statistical models (e.g., linear or logistic regression) are adjusted for potential confounding variables such as age, sex, baseline symptom severity, smoking status, and population ancestry.[17]

-

Significance Thresholds: Due to the large number of tests performed, especially in GWAS, a stringent p-value threshold (e.g., p < 5x10⁻⁸) is used to correct for multiple comparisons and reduce the likelihood of false-positive findings.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic and adverse effects are rooted in its interaction with complex neurotransmitter signaling pathways.

This compound Metabolism Pathway

Caption: Primary metabolic pathways of this compound via CYP and UGT enzymes.

This compound is extensively metabolized, primarily by CYP1A2-mediated oxidation and direct N-glucuronidation by UGT enzymes.[6][10] The activity of CYP1A2 is a critical determinant of this compound clearance. Genetic variants like CYP1A2*1F increase the enzyme's inducibility, leading to faster metabolism and lower drug levels, especially in the presence of inducers like cigarette smoke.[1]

Dopamine D2 Receptor Signaling

Caption: this compound's antagonism at the Dopamine D2 receptor.

The therapeutic action of this compound is tightly linked to its blockade of D2 receptors in the mesolimbic pathway.[13][19] By preventing dopamine from binding, this compound inhibits the Gαi-protein coupled pathway, which leads to a downstream modulation of adenylyl cyclase and cAMP levels.[20] It also impacts the cAMP-independent pathway involving β-arrestin 2 and AKT1.[20] Genetic variants in DRD2 can alter receptor expression or affinity, thereby influencing the degree of blockade and subsequent clinical response.

Serotonin 5-HT2A Receptor Signaling

Caption: this compound's inverse agonism at the 5-HT2A receptor.

This compound acts as an inverse agonist at 5-HT2A receptors, meaning it not only blocks serotonin from binding but also reduces the receptor's basal, constitutive activity.[21] This action, which modulates dopamine and glutamate release in the cortex, is thought to contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[13][21] Chronic this compound treatment can also activate the JAK/STAT pathway, leading to increased expression of Regulator of G-protein Signaling (RGS) proteins, which desensitizes the 5-HT2A receptor pathway over time.[22][23][24]

Conclusion and Future Directions

The evidence strongly supports the role of genetic variations in determining an individual's response to this compound. Polymorphisms in CYP1A2, DRD2, HTR2C, and LEP are among the most robustly supported markers for predicting pharmacokinetic, therapeutic, and adverse outcomes.[1] While these findings are promising, the effect size of individual SNPs is often modest, and clinical implementation of pharmacogenetic testing is not yet standard practice.

Future research should focus on:

-

Polygenic Risk Scores (PRS): Integrating the small effects of multiple genetic variants into a single score to improve predictive power.

-

Large-Scale, Diverse Cohorts: Validating known associations and discovering new ones in large, multi-ethnic populations to ensure findings are broadly applicable.

-

Randomized Controlled Trials: Conducting prospective clinical trials to definitively demonstrate that genotype-guided dosing and drug selection lead to superior clinical outcomes.

By continuing to unravel the complex interplay between genetics and this compound response, the field can move closer to a precision medicine approach, ultimately improving the safety and efficacy of treatment for patients with severe mental illness.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Adverse Drug Reactions of this compound, Clozapine and Loxapine in Children and Youth: A Systematic Pharmacogenetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacogenetics of antipsychotic treatment response and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacogenetics of treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of this compound, Aripiprazole and Risperidone [frontiersin.org]

- 8. Pharmacogenetics and this compound treatment: CYP1A2*1F and serotonergic polymorphisms influence therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Case Report: I want more this compound: pharmacogenetic insights into a patient's preference for high-dose this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of this compound, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic Association of this compound Treatment Response in Han Chinese Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. Converging evidence for the association of functional genetic variation in the serotonin receptor 2a gene with prefrontal function and this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryinvestigation.org [psychiatryinvestigation.org]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 20. pnas.org [pnas.org]

- 21. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chronic this compound activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chronic this compound Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of the JAK-STAT pathway by this compound is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PMC [pmc.ncbi.nlm.nih.gov]

Olanzapine's Impact on Neuroplasticity and Cognitive Function in Schizophrenia: A Technical Guide

This technical guide provides an in-depth analysis of the effects of olanzapine, a second-generation antipsychotic, on neuroplasticity and cognitive function in individuals with schizophrenia. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.

Introduction

Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes.[1] While first-generation antipsychotics were primarily effective for positive symptoms, second-generation antipsychotics (SGAs) like this compound have shown some potential to improve cognitive deficits.[2] This guide explores the multifaceted mechanisms through which this compound may exert these effects, focusing on its influence on neuroplasticity—the brain's ability to reorganize itself by forming new neural connections. The mechanisms under investigation include the modulation of neurotrophic factors, neurotransmitter systems, and synaptic architecture.[3][4][5]

Effects on Cognitive Function

This compound has been shown to improve performance across several cognitive domains in patients with schizophrenia. However, the extent of this improvement can vary, and not all cognitive functions are equally affected.

Quantitative Data on Cognitive Improvement

Numerous studies have evaluated the cognitive effects of this compound in schizophrenia, often yielding improvements in specific domains. Treatment with this compound for six months has been associated with significant enhancements in attention, verbal fluency, selective attention, executive functioning, verbal and visual learning and memory, and psychomotor tracking.[2] Notably, in some studies, no aspect of cognitive performance was worsened by this compound treatment.[2][6]

| Cognitive Domain | Study Population | Treatment Duration | Key Findings | Reference |

| Multiple Domains | 34 patients with schizophrenia or schizoaffective disorder | 6 weeks and 6 months | Significant improvement in 9 of 19 cognitive tests, including selective attention, verbal learning and memory, and verbal fluency after 6 weeks.[2] Further improvements in executive functioning and visual learning and memory at 6 months. | [2] |

| Verbal Memory | 21 patients with chronic schizophrenia | Not specified | Significant improvement in verbal memory compared to a group receiving risperidone (B510) or typical neuroleptics. | [2] |

| Various Domains | 38 outpatients with chronic schizophrenia | 6 months | No significant differences in cognitive improvement between patients treated with this compound and those on other antipsychotics.[7] | [7] |

| Recognition and Working Memory | Mouse model of schizophrenia | 4 weeks | Low to moderate doses (0.5 and 1.3 mg/kg) improved recognition and working memory. The highest dose (5 mg/kg) impaired these functions.[8] | [8] |

Experimental Protocols for Cognitive Assessment

The assessment of cognitive function in schizophrenia clinical trials utilizes standardized and comprehensive neuropsychological test batteries.

-

MATRICS Consensus Cognitive Battery (MCCB): This is a widely used battery that assesses seven key cognitive domains: verbal learning and memory, visual learning and memory, vigilance, working memory, social cognition, processing speed, and reasoning and problem-solving.[1]

-

Brief Assessment of Cognition in Schizophrenia (BACS): A shorter battery that is also frequently used in clinical trials.[1]

-

Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized assessment tool that offers standardized stimulus presentation and scoring, and is sensitive to pharmacological manipulations.[9]

-

Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Used to evaluate immediate memory, attention, and delayed memory.[10]

-

Schizophrenia Cognition Rating Scale (SCoRS): A 20-item interview-based assessment covering the seven cognitive domains of the MATRICS battery.

A typical clinical trial protocol to assess the cognitive effects of this compound would involve:

-